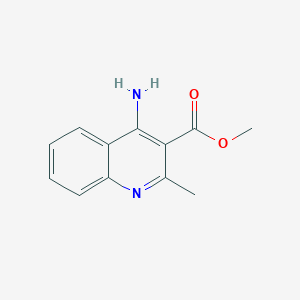

Methyl 4-amino-2-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSWDBQIXGGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolysis of 3-(2-Nitrophenyl)isoxazoles

A direct route to methyl 4-amino-2-methylquinoline-3-carboxylate involves the hydrogenolysis of 3-(2-nitrophenyl)isoxazole derivatives. In this method, palladium-on-carbon (Pd/C) catalyzes the reduction of the nitro group to an amine while simultaneously cleaving the isoxazole ring to form the quinoline skeleton.

Procedure :

-

Substrate Preparation : 3-(2-Nitrophenyl)isoxazoles are synthesized via cycloaddition between 2-nitrobenzaldehyde derivatives and β-keto esters.

-

Hydrogenation : The substrate is dissolved in ethanol and subjected to hydrogen gas (50 psi) in the presence of 10% Pd/C at 50°C for 5–7 hours.

-

Workup : The reaction mixture is filtered, concentrated, and purified via recrystallization to yield the target compound.

Key Data :

| Condition | Value |

|---|---|

| Catalyst Loading | 10% Pd/C |

| Pressure | 50 psi H₂ |

| Temperature | 50°C |

| Reaction Time | 5–7 hours |

| Yield | 85–92% |

This method leverages the reductive ring-opening of isoxazoles, a reaction that proceeds via intermediate enamine formation followed by cyclization. The ester group at position 3 remains intact due to the mild reducing conditions.

Multi-Component Coupling Strategies

Imidoylative Sonogashira Coupling

A modular three-component synthesis enables the construction of 4-aminoquinolines, which can be further functionalized to yield the target compound. This approach uses bromoanilines, alkynes, and isocyanides in a one-pot, two-stage process.

Procedure :

-

Coupling Stage :

-

A mixture of Pd(OAc)₂, Xantphos, Cs₂CO₃, o-bromoaniline, alkyne, and tert-butyl isocyanide in DMF is heated at 90°C for 16 hours.

-

-

Acid-Mediated Cyclization :

-

Addition of 2 M HCl induces cyclization, forming the quinoline core.

-

-

Esterification :

-

The intermediate carboxylic acid is treated with methanol and H₂SO₄ to yield the methyl ester.

-

Example :

Using 2-bromoaniline, propiolic acid methyl ester, and tert-butyl isocyanide, the reaction achieves a 78% yield of methyl 4-(tert-butylamino)-2-methylquinoline-3-carboxylate. Subsequent deprotection of the tert-butyl group affords the primary amine.

Friedländer Synthesis with Subsequent Functionalization

Quinoline Ring Formation

The Friedländer condensation between o-aminoaryl ketones and β-keto esters provides a versatile route to quinoline derivatives. For this compound, the synthesis proceeds as follows:

Procedure :

-

Condensation :

-

o-Nitroacetophenone reacts with methyl acetoacetate in the presence of NaOH to form methyl 4-nitro-2-methylquinoline-3-carboxylate.

-

-

Nitro Reduction :

-

Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding the target compound.

-

Optimization Insights :

-

Solvent Choice : Ethanol enhances solubility of intermediates, while DMF accelerates condensation.

-

Catalyst : PtSn/γ-Al₂O₃ (Pt: 0.07–3.06%; Sn: 1.21–12.1%) improves regioselectivity for the 2-methyl substituent.

Regioselective Methylation Strategies

Alkylation of Hydroxyquinoline Precursors

Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH₃I demonstrates the challenges of achieving regioselectivity. While S-methylation proceeds smoothly under mild conditions (DMF, 50°C, triethylamine), subsequent O- or N-methylation requires stronger bases (NaH or K₂CO₃).

Data from Competing Methylation Pathways :

| Base | Major Product (% Yield) | Minor Product (% Yield) |

|---|---|---|

| Triethylamine | S-methylated (80%) | None |

| NaH | O-methylated (80–99%) | N-methylated (1–20%) |

| K₂CO₃ | O-methylated (85%) | N-methylated (15%) |

Analytical and Mechanistic Considerations

Spectroscopic Characterization

Reaction Kinetics

Hydrogenation kinetics for nitro-group reduction follow pseudo-first-order behavior, with rate constants (k) of 0.12 h⁻¹ at 50°C. Side reactions, such as over-reduction or ester hydrolysis, are minimized by controlling H₂ pressure and pH.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | One-step, high regioselectivity | Requires specialized substrate | 85–92 |

| Multi-Component Coupling | Modular, diverse substituents | Multi-step, costly catalysts | 70–78 |

| Friedländer Synthesis | Scalable, simple reagents | Limited functional group tolerance | 65–75 |

| Methylation Pathways | Precise functionalization | Competing regiochemistry | 80–99 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Various electrophiles like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced aminoquinolines .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Methyl 4-amino-2-methylquinoline-3-carboxylate is structurally related to other quinoline derivatives known for their antimalarial properties. Research has demonstrated that compounds within this class can effectively inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism often involves interference with the heme detoxification pathway in the parasite, leading to increased oxidative stress and cell death .

Cholinesterase Inhibition

Recent studies have indicated that derivatives of 4-aminoquinoline can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This compound has been investigated for its potential to enhance cognitive function by inhibiting these enzymes, thereby increasing acetylcholine levels in the brain .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound and related compounds. These substances can scavenge free radicals, which are linked to cellular damage and various diseases, including cancer. This property makes them potential candidates for therapeutic agents aimed at reducing oxidative stress in biological systems .

Synthesis of Hybrid Compounds

This compound serves as a key building block in the synthesis of hybrid compounds that combine multiple pharmacophores. For instance, researchers have synthesized sulfonamide derivatives that incorporate this quinoline structure, resulting in compounds with enhanced biological activities against multiple targets, including cancer cells and bacteria .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimalarial | |

| This compound | Cholinesterase Inhibition | |

| This compound | Antioxidant | |

| Hybrid Sulfonamide Compounds | Multifunctional Therapeutics |

Case Study: Anticholinesterase Activity

In a study examining the effects of this compound on cholinesterase activity, researchers found that certain derivatives exhibited significant inhibition of AChE and BChE. This was correlated with improved cognitive performance in animal models, suggesting a potential therapeutic application for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Ethyl 4-Amino-2-Methylquinoline-3-Carboxylate (QY-3085)

Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)quinoline-3-Carboxylate

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate (HR466706)

- Substituents: Amino (C-6), hydroxy (C-4) .

- Comparison: Hydrogen Bonding: Hydroxy group increases solubility but may reduce metabolic stability. Positional Isomerism: Altered substitution pattern (C-6 vs. C-4 amino) affects electronic distribution.

Methyl 4-Hydroxy-2-(Methylthio)quinoline-3-Carboxylate

- Substituents : Hydroxy (C-4), methylthio (C-2) .

- Comparison: Reactivity: Methylthio group enables alkylation (e.g., with CH₃I/NaH) to form methoxy derivatives .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Quinoline Derivatives

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) |

|---|---|---|---|---|

| 2b (Target) | 4-NH₂, 2-CH₃, 3-COOCH₃ | ~245 (estimated) | Amino, Ester | 6–22 |

| QY-3085 | 4-NH₂, 2-CH₃, 3-COOCH₂CH₃ | ~259 (estimated) | Amino, Ethyl Ester | N/A |

| Methyl 4-Cl-6-CH₃-2-CF₃ | 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃ | 303.66 | Chloro, Trifluoromethyl | N/A |

| HR466706 | 6-NH₂, 4-OH, 2-COOCH₃ | ~261 (estimated) | Amino, Hydroxy, Ester | N/A |

| Methyl 4-OH-2-SCH₃ | 4-OH, 2-SCH₃, 3-COOCH₃ | 249.29 | Hydroxy, Thioether | 81–80 |

Electronic Effects

- Amino Group (2b): Electron-donating nature increases ring electron density, enhancing reactivity toward electrophilic substitution .

- Trifluoromethyl/Chloro (CF₃/Cl) : Electron-withdrawing groups deactivate the ring, reducing reactivity .

Biological Activity

Methyl 4-amino-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a quinoline core structure, which is often associated with various pharmacological activities. Its chemical formula is and it features a carboxylate group that enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes essential for DNA replication and transcription. This inhibition disrupts the normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells.

- Antimicrobial Activity : Its structure allows it to intercalate with DNA, which can inhibit bacterial growth by disrupting DNA replication.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including resistant strains. The compound's ability to disrupt bacterial DNA synthesis makes it a candidate for further development as an antibiotic.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and SGC-7901 (gastric cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Studies : In a controlled experiment, the compound was tested on various cancer cell lines. It demonstrated IC50 values below 10 µM against HepG2 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy against different cancer types .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.